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Compound of Interest

3"
Compound Name: _ )
(Trifluoromethylthio)acetophenone

cat. No.: B1303372

An In-depth Technical Guide to 3'-
(Trifluoromethylthio)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-(Trifluoromethylthio)acetophenone is a fluorinated aromatic ketone of significant interest
in medicinal chemistry and drug development. The incorporation of the trifluoromethylthio (-
SCF3) group can profoundly influence a molecule's physicochemical and biological properties.
This functional group is known for its high lipophilicity and metabolic stability, which can
enhance the pharmacokinetic profile of drug candidates. This technical guide provides a
comprehensive overview of the known physical, chemical, and preliminary biological properties
of 3'-(Trifluoromethylthio)acetophenone, along with detailed experimental protocols.

Core Properties and Data

This section summarizes the key identifiers and physicochemical properties of 3'-
(Trifluoromethylthio)acetophenone. While experimental data is prioritized, predicted values
are also included to provide a more complete profile.

Table 1: Identifiers and Nomenclature
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Identifier Value

IUPAC Name 1-[3-(Trifluoromethylsulfanyl)phenyllethanone[1]

CAS Number 56773-33-2[1]

Molecular Formula C9H7F309[1]

Molecular Weight 220.21 g/mol [1]

nchi INChl=1S/C9H7F30S/c1-6(13)7-3-2-4-8(5-7)14-
9(10,11,12)/h2-5H,1H3[1]

InChlKey UKKYMJZZMADIAV-UHFFFAOYSA-N[1]

SMILES CC(=0)clccec(cl)SC(F)(F)F

Table 2: Physical and Chemical Properties

Property Value Source

Colorless oil / Clear orange

Physical State iquid Experimental
Boiling Point 197.9+40.0 °C Predicted
Density 1.32 £ 0.1 g/cm3 Predicted
XLogP3-AA 3.3 Computed[1]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 3'-
(Trifluoromethylthio)acetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

« 'H NMR (400 MHz, CDCls): & 8.23 (s, 1H), 8.09-8.06 (m, 1H), 7.86 (d, J = 7.6 Hz, 1H), 7.57—
7.53 (m, 1H), 2.64 (s, 3H).

« 19F NMR (376 MHz, CDCls): & —42.5 (s, 3F).
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Mass Spectrometry (MS)

A GC-MS spectrum is available for this compound, with the primary data accessible through
PubChem (CID 2777838).[1] The instrument used for the available data was a Varian Saturn
2100 T.[1]

Chemical Properties and Reactivity

The trifluoromethylthio group significantly influences the reactivity of the aromatic ring and the
ketone moiety.

Stability: Aryl trifluoromethyl sulfides are generally considered to be stable compounds. The C-
S bond is robust, and the trifluoromethyl group is resistant to many chemical transformations.
Studies on related N-((trifluoromethyl)thio), N-(trifluoromethyl) amines have shown high
agueous stability under neutral and acidic conditions, with degradation observed under basic
conditions.[2] The trifluoromethylthio group can enhance the metabolic stability of molecules, a
desirable property in drug design.[3]

Reactivity: The trifluoromethylthio group is strongly electron-withdrawing, which deactivates the
aromatic ring towards electrophilic substitution. Conversely, the sulfur atom is less reactive
towards oxidation compared to non-fluorinated sulfides.[4] Selective oxidation to the
corresponding sulfoxide is possible using strong oxidizing agents like hydrogen peroxide in
trifluoroacetic acid, though overoxidation to the sulfone can occur.[4] The ketone functionality
undergoes typical reactions such as reduction to the corresponding alcohol.

Experimental Protocols

Synthesis: Copper-Catalyzed Oxidative Trifluoromethylthiolation

A common method for the synthesis of aryl trifluoromethyl sulfides is through the copper-
catalyzed oxidative trifluoromethylthiolation of aryl boronic acids.

Workflow for the Synthesis of 3'-(Trifluoromethylthio)acetophenone
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Caption: Synthesis workflow for 3'-(Trifluoromethylthio)acetophenone.

Detailed Protocol: To a reaction vessel containing the aryl boronic acid (1 equivalent), add the
trifluoromethylthiolating agent (e.g., AQSCFs, 1.2 equivalents) and a copper catalyst (e.g., Cul,
10 mol%). The reaction is typically carried out in an inert solvent such as DMF or DMSO under
an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at an elevated
temperature (e.g., 80-120 °C) for several hours until the starting material is consumed
(monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature,
diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The
organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced
pressure. The crude product is then purified by column chromatography on silica gel using a
suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 3'-
(Trifluoromethylthio)acetophenone.

Purification and Analysis

Purification Workflow

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1303372?utm_src=pdf-body-img
https://www.benchchem.com/product/b1303372?utm_src=pdf-body
https://www.benchchem.com/product/b1303372?utm_src=pdf-body
https://www.benchchem.com/product/b1303372?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Crude Product

:

Column Chromatography
(Silica Gel)

:

Fraction Collection

'

Solvent Evaporation

'

Pure Product

:

Characterization
(NMR, MS, IR)

Click to download full resolution via product page

Caption: General purification and analysis workflow.

Detailed Protocol: The crude product is subjected to flash column chromatography on silica gel.
The column is typically packed using a slurry of silica gel in a non-polar solvent (e.g., hexane).
The crude material, dissolved in a minimal amount of a suitable solvent, is loaded onto the
column. The product is eluted using a gradient of a more polar solvent (e.g., ethyl acetate) in
the non-polar solvent. Fractions are collected and analyzed by thin-layer chromatography
(TLC). Fractions containing the pure product are combined and the solvent is removed under
reduced pressure to yield the purified 3'-(Trifluoromethylthio)acetophenone. The identity and
purity of the final product are confirmed by NMR spectroscopy (*H and *°F), mass spectrometry,
and infrared spectroscopy.
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Biological Activity and Signaling Pathways

The trifluoromethylthio group is a key pharmacophore in modern drug discovery due to its
ability to enhance lipophilicity, metabolic stability, and cell membrane permeability.[3][5][6]
While specific studies on the biological activity and signaling pathway interactions of 3'-
(Trifluoromethylthio)acetophenone are limited, related compounds containing the
trifluoromethylthio moiety have shown a range of biological activities.

General Biological Relevance of Trifluoromethylthio Compounds:

 Antiviral and Anticancer Potential: The introduction of trifluoromethyl groups into molecules is
a known strategy for developing antiviral and anticancer drugs.[7] Fluorinated compounds
can bind more effectively to viral enzymes or receptors and can exhibit enhanced targeting
and inhibitory activity against tumor cells.[7]

o Enzyme Inhibition: Compounds containing the trifluoromethylthio group have been
investigated for their inhibitory effects on various enzymes. For example, trifluoromethyl
thioxanthone analogues have demonstrated inhibitory activity against pancreatic lipase and
cyclooxygenase (COX) enzymes.[8]

Potential Signaling Pathway Interactions: Given the role of related fluorinated compounds in
cancer and inflammation research, it is plausible that 3'-(Trifluoromethylthio)acetophenone
or its derivatives could interact with key signaling pathways implicated in these processes, such
as:

 MAPK Signaling Pathway: Regulates cell growth and differentiation.
o PI3K/Akt/mTOR Signaling Pathway: Controls cell metabolism and survival.
» NF-kB Pathway: A central regulator of inflammatory responses.

Further research is required to elucidate the specific biological targets and signaling pathways
modulated by 3'-(Trifluoromethylthio)acetophenone.

Signaling Pathway Modulation Logic
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Caption: Hypothetical modulation of signaling pathways.

Conclusion

3'-(Trifluoromethylthio)acetophenone is a valuable building block for the synthesis of novel
compounds with potential applications in drug discovery and materials science. Its unique
combination of a reactive ketone and a lipophilic, electron-withdrawing trifluoromethylthio group
makes it an attractive scaffold for further chemical exploration. This guide provides a
foundational understanding of its properties and synthesis, highlighting the need for further
research into its experimental physicochemical properties and its specific biological activities
and mechanisms of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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